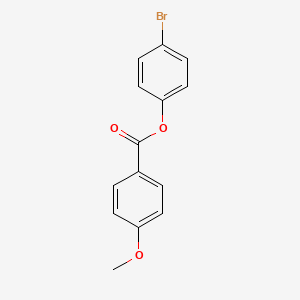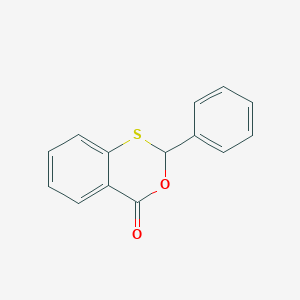
2-Phenyl-3,1-benzoxathiin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3,1-benzoxathiin-4-one is a heterocyclic compound that belongs to the benzoxathiin family This compound is characterized by a fused ring system containing both oxygen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3,1-benzoxathiin-4-one typically involves the reaction of propargylic alcohols with salicylic or thiosalicylic acids under catalyst-free and open-air conditions . The reaction mixture is refluxed with vigorous stirring and monitored using thin-layer chromatography (TLC) until the disappearance of starting materials. After the appropriate time, the mixture is concentrated under reduced pressure and purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3,1-benzoxathiin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxathiin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Functionalized benzoxathiin derivatives with various substituents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Phenyl-3,1-benzoxathiin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial histidine protein kinases, which are essential for bacterial growth and survival . Additionally, its anti-inflammatory and anticancer activities are attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
2-Phenyl-3,1-benzoxathiin-4-one can be compared with other similar compounds, such as:
2-Phenyl-4H-3,1-benzoxazin-4-one: Known for its use as a bleach activator and its antimicrobial properties.
1,2-Benzoxathiin-4(3H)-one 2,2-dioxide: Studied for its reactivity in multicomponent reactions and potential medicinal applications.
The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical and biological properties.
Properties
CAS No. |
5651-35-4 |
|---|---|
Molecular Formula |
C14H10O2S |
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-phenyl-3,1-benzoxathiin-4-one |
InChI |
InChI=1S/C14H10O2S/c15-13-11-8-4-5-9-12(11)17-14(16-13)10-6-2-1-3-7-10/h1-9,14H |
InChI Key |
YAYRYBUZHSIXFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[Bis(2-hydroxyethyl)amino]methyl}-5-tert-butylbiphenyl-2-ol](/img/structure/B14725412.png)
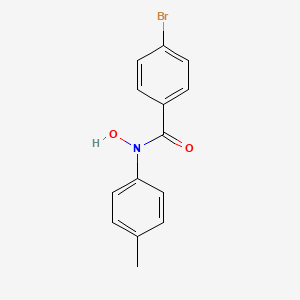
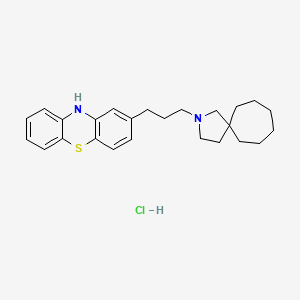
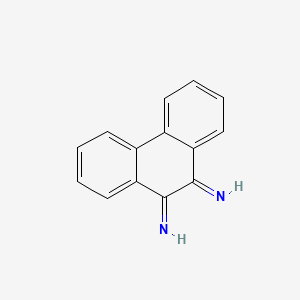
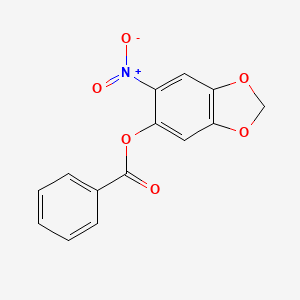
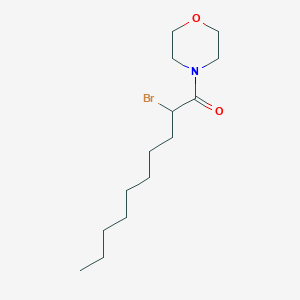
![1-(Benzo[1,3]dioxol-5-ylmethylideneamino)-3-octadecylthiourea](/img/structure/B14725443.png)


